![molecular formula C16H18N4O B5610961 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
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Description
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]quinoline derivatives involves various strategies, including the regioselective synthesis of tetrahydro pyrazolo[3,4-b]quinolin-5(6H)-ones, highlighting the efficiency of combining specific reagents under controlled conditions to form the desired cyclic compounds (Quiroga et al., 2001; Daidone et al., 2014). Additionally, microwave-assisted synthesis has been employed to efficiently create pyrazolo[4,3-f]quinolin-7-one derivatives, demonstrating the utility of modern techniques in facilitating complex organic syntheses (Peng et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]quinoline derivatives has been extensively studied, revealing insights into their tautomeric forms and structural characteristics through NMR and X-ray crystallography. These studies provide a deeper understanding of the molecular conformation and electronic distribution, essential for predicting reactivity and interaction with biological targets (G. Daidone et al., 2014).
Chemical Reactions and Properties
Pyrazolo[3,4-b]quinolines undergo various chemical reactions, including regioselective cyclocondensations and reactions under catalyst-free conditions, showcasing their versatility in organic synthesis. The ability to undergo different chemical transformations is crucial for the development of novel compounds with potential pharmacological activities (Mahnaz Ezzati et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solubility and melting points, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further pharmaceutical development, affecting its formulation and delivery (Shichen Li et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazolo[3,4-b]quinoline derivatives are fundamental for their application in drug discovery. Investigations into their interactions with biological targets and enzymes provide valuable information on their mechanism of action and potential therapeutic uses (Seddigheh Sheikhi-Mohammareh et al., 2023).
Mechanism of Action
While the specific mechanism of action for “N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide” is not mentioned in the search results, it’s worth noting that some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family and is associated with the proliferation and differentiation of cells .
Future Directions
properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-9(2)16(21)18-14-12-8-11-6-5-10(3)7-13(11)17-15(12)20(4)19-14/h5-9H,1-4H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYITQFYTHFWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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